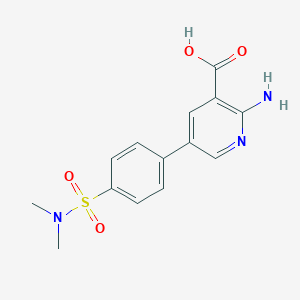![molecular formula C18H18N2O3 B6395010 6-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95% CAS No. 1261960-60-4](/img/structure/B6395010.png)
6-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid (6-PPCA) is an organic compound with a molecular weight of 246.3 g/mol. It is a derivative of nicotinic acid and is used in a variety of scientific research applications. 6-PPCA is a highly versatile compound and has been used in a variety of laboratory experiments, ranging from biochemical studies to drug development. The compound has also been used in the synthesis of various drugs and in the study of physiological processes.
Mecanismo De Acción
The exact mechanism of action of 6-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95% is not yet fully understood. However, it is believed to interact with various proteins and enzymes in the body, such as nicotinic acid receptor (NAR) and nicotinic acid receptor-like (NRL) proteins. It is also believed to have an effect on the metabolism of fatty acids and cholesterol.
Biochemical and Physiological Effects
6-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. It has also been shown to reduce the levels of triglycerides and cholesterol in the blood, as well as to increase the levels of HDL cholesterol. In addition, 6-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95% has been found to have anti-inflammatory, anti-oxidative, and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95% in laboratory experiments has a number of advantages. The compound is relatively inexpensive and easy to synthesize, making it an attractive option for researchers. It is also highly stable and can be stored for long periods of time without degrading. However, there are a few limitations to the use of 6-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95% in laboratory experiments. The compound is not water-soluble, which can limit its use in certain experiments. Additionally, the compound can be toxic in high concentrations, so it should be handled with care.
Direcciones Futuras
There are a number of potential future directions for the use of 6-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95% in scientific research. One potential direction is the use of the compound in the synthesis of new drugs. Another potential direction is the use of 6-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95% in the study of neurological processes, such as the regulation of neurotransmitter release. Additionally, the compound could be used in the study of metabolic processes, such as the regulation of fatty acid and cholesterol metabolism. Finally, the compound could be used in the development of new therapies for various diseases, such as cancer and Alzheimer's disease.
Métodos De Síntesis
6-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95% can be synthesized using a variety of methods. One of the most commonly used methods is the Hofmann rearrangement, which involves the reaction of piperidine-1-carboxylic acid with phenylmagnesium bromide. This reaction yields 6-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95% in a 95% yield. Other methods of synthesis include the use of Lewis acid catalysts, such as aluminum chloride, and the use of palladium catalysts.
Aplicaciones Científicas De Investigación
6-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95% has a wide range of applications in scientific research. It has been used in the study of biochemical processes, such as the synthesis of various drugs, and in the study of physiological processes, such as the regulation of cell growth and differentiation. The compound has also been used in the development of new drugs and in the synthesis of other compounds.
Propiedades
IUPAC Name |
6-[4-(piperidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17(20-10-2-1-3-11-20)14-6-4-13(5-7-14)16-9-8-15(12-19-16)18(22)23/h4-9,12H,1-3,10-11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKIZKYYTMNTMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=NC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688450 |
Source


|
| Record name | 6-[4-(Piperidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261960-60-4 |
Source


|
| Record name | 6-[4-(Piperidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(Piperidine-1-carbonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6394963.png)

![2-[4-(Piperidine-1-carbonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6394974.png)


![5-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6394989.png)
![4-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6394997.png)
![5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6395002.png)
![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395023.png)
![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395028.png)
![3-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6395030.png)
![2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395034.png)